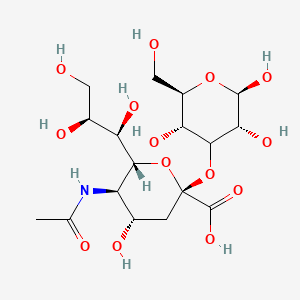![molecular formula C30H28N4OS B13422673 (4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzhydryl-piperazin-1-yl)-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-methanone is a complex organic compound with a unique structure that combines elements of piperazine, thienopyrazole, and benzhydryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzhydryl-piperazin-1-yl)-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thienopyrazole core, followed by the introduction of the benzhydryl and piperazine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Benzhydryl-piperazin-1-yl)-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(4-Benzhydryl-piperazin-1-yl)-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-Benzhydryl-piperazin-1-yl)-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- tert-Butyl carbamate
- Paclitaxel related compound B
Uniqueness
(4-Benzhydryl-piperazin-1-yl)-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-methanone stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C30H28N4OS |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
(4-benzhydrylpiperazin-1-yl)-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone |
InChI |
InChI=1S/C30H28N4OS/c1-22-26-21-27(36-30(26)34(31-22)25-15-9-4-10-16-25)29(35)33-19-17-32(18-20-33)28(23-11-5-2-6-12-23)24-13-7-3-8-14-24/h2-16,21,28H,17-20H2,1H3 |
Clé InChI |
WRXMJMOTYMFRRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C=C(S2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


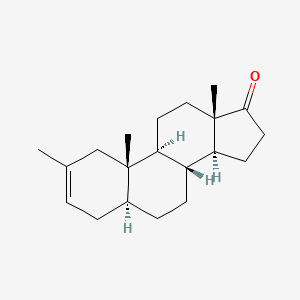

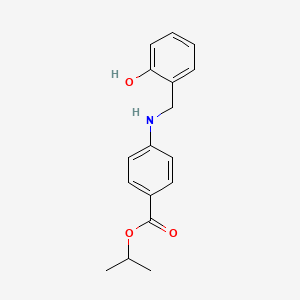

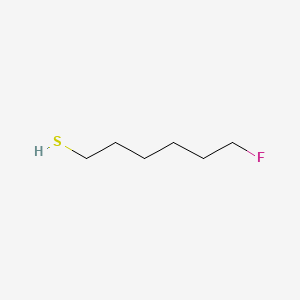
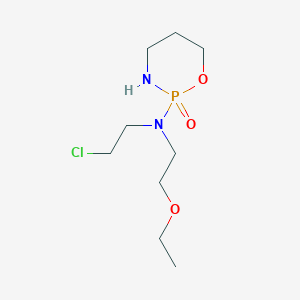
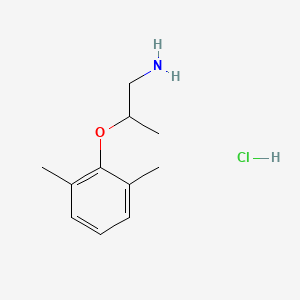

![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)

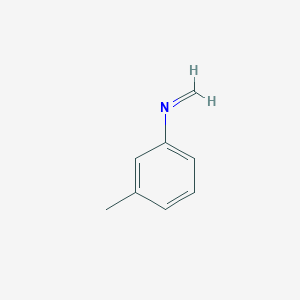
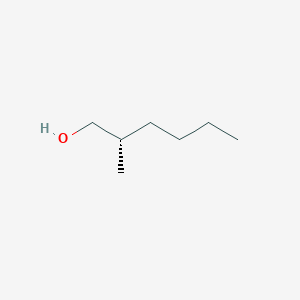
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)
